molecular formula C9H11F2NO B13163903 (2R)-1-(2,6-difluorophenoxy)propan-2-amine

(2R)-1-(2,6-difluorophenoxy)propan-2-amine

Cat. No.: B13163903
M. Wt: 187.19 g/mol
InChI Key: CDTUZXVPFSJLHB-ZCFIWIBFSA-N
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Description

(2R)-1-(2,6-difluorophenoxy)propan-2-amine is a chiral amine compound characterized by the presence of a difluorophenoxy group attached to a propan-2-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,6-difluorophenoxy)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorophenol and ®-epichlorohydrin.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, large-scale reactors, and continuous flow processes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,6-difluorophenoxy)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the difluorophenoxy group can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(2,6-difluorophenoxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(2,4-difluorophenoxy)propan-2-amine: Similar structure with different fluorine substitution pattern.

    (2R)-1-(2,6-dichlorophenoxy)propan-2-amine: Chlorine atoms instead of fluorine atoms.

    (2R)-1-(2,6-dimethoxyphenoxy)propan-2-amine: Methoxy groups instead of fluorine atoms.

Uniqueness

(2R)-1-(2,6-difluorophenoxy)propan-2-amine is unique due to the presence of difluorophenoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The specific arrangement of fluorine atoms may also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(2R)-1-(2,6-difluorophenoxy)propan-2-amine

InChI

InChI=1S/C9H11F2NO/c1-6(12)5-13-9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1

InChI Key

CDTUZXVPFSJLHB-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](COC1=C(C=CC=C1F)F)N

Canonical SMILES

CC(COC1=C(C=CC=C1F)F)N

Origin of Product

United States

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